molecular formula C28H26ClN3S B12215938 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12215938
M. Wt: 472.0 g/mol
InChI Key: NJBBRDOMEIOIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidine core combines aromatic stability with synthetic flexibility. The fused ring system provides three distinct positions (2, 3, and 5) for functionalization, while the pyrimidine nitrogen atoms enable hydrogen bonding with biological targets. For example, in kinase inhibition, the 5-position substituent often forms critical hydrogen bonds with conserved aspartate residues in the ATP-binding pocket, as observed in Pim-1 kinase inhibitors.

The scaffold’s planar geometry further allows for π-π stacking interactions with aromatic residues in protein binding sites. This dual capacity for hydrogen bonding and hydrophobic interactions underpins its broad applicability across therapeutic areas. Additionally, the pyrazolo[1,5-a]pyrimidine system exhibits tunable electronic properties, enabling modulation of solubility and membrane permeability through strategic substitution.

Role of Substituent Diversity in Modulating Compound Properties

Substituent selection at key positions on the pyrazolo[1,5-a]pyrimidine scaffold directly influences biological potency, selectivity, and pharmacokinetic profiles. The following table summarizes the impact of substituents in the target compound:

Position Substituent Functional Role Impact on Activity
2 Methyl Steric modulation of ring planarity Enhances metabolic stability by reducing oxidative degradation at the 2-position.
3 4-Chlorophenyl Electron-withdrawing group (EWG) for electronic tuning Improves target affinity via hydrophobic interactions and dipole stabilization.
5 tert-Butyl Bulky hydrophobic group Increases kinase selectivity by occupying hydrophobic pockets in the ATP-binding site.
7 Naphthalen-1-ylmethyl sulfanyl Extended aromatic system with sulfur atom Augments π-π stacking and introduces potential for disulfide bond formation.

Position 3 Analysis The 4-chlorophenyl group at position 3 introduces an electron-withdrawing effect, stabilizing the aromatic system and enhancing dipole interactions with target proteins. Chlorine’s hydrophobicity further contributes to binding affinity in lipophilic enzymatic pockets, as demonstrated in Pim-1 inhibitors where meta-substituted aryl groups improved IC~50~ values by 10-fold compared to unsubstituted analogs.

Properties

Molecular Formula

C28H26ClN3S

Molecular Weight

472.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(naphthalen-1-ylmethylsulfanyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H26ClN3S/c1-18-26(20-12-14-22(29)15-13-20)27-30-24(28(2,3)4)16-25(32(27)31-18)33-17-21-10-7-9-19-8-5-6-11-23(19)21/h5-16H,17H2,1-4H3

InChI Key

NJBBRDOMEIOIAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

When compared to other similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine and 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the core structure. The presence of the naphthalen-1-ylmethyl sulfanyl group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine structure. The presence of tert-butyl, chlorophenyl, methyl, and naphthalen-1-ylmethyl sulfanyl substituents contributes to its unique chemical properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase and urease.
  • Antiviral Activity : Some derivatives of pyrazolo compounds have been noted for their antiviral properties against viruses like the Tobacco Mosaic Virus (TMV).

Antibacterial Activity

A study highlighted the antibacterial efficacy of synthesized compounds similar to this compound. The results indicated:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound's activity against these strains suggests its potential as an antibacterial agent in medicinal applications .

Enzyme Inhibition

The compound exhibited notable inhibitory effects on acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (µM)
5-Tert-butyl derivative2.14 ± 0.003
Other derivativesRanges from 0.63 to 10

These findings indicate that the compound could be useful in treating conditions related to enzyme overactivity .

Antiviral Activity

Research into the antiviral properties of similar pyrazolo derivatives revealed that certain compounds showed inhibition against TMV:

CompoundTMV Inhibition (%)
Compound 7b~50%
Compound 7i~50%

This suggests that modifications in the pyrazolo structure can enhance antiviral activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same class as this compound:

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains with varying degrees of success; some displayed strong inhibition similar to established antibiotics.
  • Enzyme Interaction Studies : Docking studies have elucidated interactions between the compound and various enzymes, demonstrating its potential as a lead compound for drug development targeting enzyme-related diseases.

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